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Compound of Interest

Compound Name: 2-(1-Benzylpiperidin-4-yl)ethanol

Cat. No.: B1333407 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the compound 2-(1-Benzylpiperidin-4-yl)ethanol. The information is tailored for researchers,

scientists, and professionals in the field of drug development. This document presents

illustrative spectroscopic data, detailed experimental methodologies for acquiring such data,

and a logical workflow for the characterization of synthesized compounds.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 2-(1-
Benzylpiperidin-4-yl)ethanol. This data is representative and compiled from the analysis of

structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (Illustrative)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 - 7.20 m 5H Ar-H (benzyl)

3.64 t 2H -CH₂-OH

3.51 s 2H -N-CH₂-Ph

2.85 d 2H
Piperidine H (axial,

C2, C6)

2.05 t 2H
Piperidine H

(equatorial, C2, C6)

1.70 - 1.55 m 3H
Piperidine H (C3, C5,

C4)

1.45 q 2H -CH₂-CH₂-OH

1.30 - 1.15 m 2H
Piperidine H (axial,

C3, C5)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data (Illustrative)
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Chemical Shift (δ) ppm Assignment

138.5 Ar-C (quaternary, benzyl)

129.2 Ar-CH (benzyl)

128.3 Ar-CH (benzyl)

127.1 Ar-CH (benzyl)

63.4 -N-CH₂-Ph

60.8 -CH₂-OH

53.5 Piperidine C (C2, C6)

38.7 -CH₂-CH₂-OH

36.2 Piperidine C (C4)

31.8 Piperidine C (C3, C5)

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Data (Illustrative)

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Strong, Broad O-H stretch (alcohol)

3080 - 3030 Medium C-H stretch (aromatic)

2920 - 2850 Strong C-H stretch (aliphatic)

1495, 1450 Medium C=C stretch (aromatic ring)

1120 Strong C-N stretch (tertiary amine)

1050 Strong C-O stretch (primary alcohol)

740, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)
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Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data (Illustrative)

m/z Relative Intensity (%) Assignment

219 40 [M]⁺ (Molecular Ion)

202 15 [M - OH]⁺

174 20 [M - CH₂CH₂OH]⁺

128 30 [M - C₇H₇ - H]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2-(1-
Benzylpiperidin-4-yl)ethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the proton spectrum with a pulse angle of 30-45 degrees.

Set the spectral width to cover the range of -2 to 12 ppm.

Employ a relaxation delay of 1-2 seconds between scans.

Accumulate a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-

noise ratio.
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¹³C NMR Acquisition:

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Set the spectral width to span from 0 to 220 ppm.

Use a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary

carbons.

Accumulate a larger number of scans (e.g., 1024 or more) to obtain adequate signal

intensity.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the

chemical shifts based on established correlation tables and prediction software.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry

KBr powder and pressing it into a transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Background Spectrum: Record a background spectrum of the empty sample holder (or the

pure KBr pellet) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment

and acquire the infrared spectrum.

Data Acquisition: Typically, scan the mid-infrared region from 4000 to 400 cm⁻¹. Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups present in the molecule by comparing the peak positions (in

cm⁻¹) to standard IR correlation charts.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is a common

choice for this type of molecule, typically in positive ion mode to form [M+H]⁺. Electron

ionization (EI) can also be used to observe the molecular ion [M]⁺ and characteristic

fragmentation patterns.

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap

to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight of the

compound. Analyze the fragmentation pattern to deduce the structure of the molecule. The

fragmentation of N-benzylpiperidine derivatives often involves cleavage of the benzyl group,

leading to a prominent peak at m/z 91 (tropylium ion).

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

synthesized compound.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(1-Benzylpiperidin-4-
yl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333407#2-1-benzylpiperidin-4-yl-ethanol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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